molecular formula C19H24N2 B195984 Desmethyltrimipramine CAS No. 2293-21-2

Desmethyltrimipramine

Cat. No. B195984
CAS RN: 2293-21-2
M. Wt: 280.4 g/mol
InChI Key: FUEUKSCRQNPXKS-UHFFFAOYSA-N
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Description

Desmethyltrimipramine is an organic compound known as dibenzazepines . It is a primary blood metabolite of trimipramine, a tricyclic antidepressant .


Molecular Structure Analysis

Desmethyltrimipramine has a molecular formula of C19H24N2 . It belongs to the class of organic compounds known as dibenzazepines .


Chemical Reactions Analysis

Desmethyltrimipramine interacts with various targets of other antidepressants, namely, the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .

Scientific Research Applications

Application Summary

Desmethyltrimipramine, a metabolite of the antidepressant trimipramine, has been studied for its interactions with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .

Methods of Application

The study used HEK293 cells heterologously expressing the aforementioned transporters to determine the inhibition of [3H]MPP+ uptake by trimipramine and its main metabolites .

Results or Outcomes

At concentrations up to 30 μM, all transporters, except hOCT3, were inhibited by all examined substances. With IC50 values between 2 and 10 μM, trimipramine inhibited hSERT, hNAT, hOCT1, and hOCT2, whereas clearly higher concentrations were needed for half-maximal inhibition of hDAT. Desmethyltrimipramine showed about the same potencies as trimipramine .

This suggests that while neither trimipramine nor its metabolites are highly potent inhibitors of the examined monoamine transporters, at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT (but not of hOCT3) may contribute to the antidepressant action of trimipramine .

Polymer Science

Application Summary

Poly (amidoamine) dendrimer hybrids, similar in structure to Desmethyltrimipramine, have been used in the field of polymer science . These polymers have unique three-dimensional globular shapes, highly branched structures, monodispersity, controlled topology, nanoarchitecture, and a massive number of cavities .

Methods of Application

Significant efforts have been made to functionalize PAMAM, encompassing applications in the biomedical and non-biomedical areas .

Results or Outcomes

These polymers have potential applications in the biomedical field, controlled agrochemical release, catalysis, wastewater treatment, imaging, biosensors, etc .

Nanotechnology

Application Summary

Functionalized silica nanoparticles (SiO2 NPs), which have similar physiochemical characteristics to Desmethyltrimipramine, have been used in various applications .

Methods of Application

The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted .

Results or Outcomes

These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Gene Editing and Drug Discovery

Application Summary

CRISPR–Cas gene editing, a technique that uses a combination of a synthetic guide RNA molecule and an enzyme (typically Cas9) from the bacterial immune system to edit DNA with unprecedented ease and precision, is transforming drug discovery .

Methods of Application

By using the system to deliberately activate or inhibit genes, researchers can determine the genes and proteins that cause or prevent disease, therefore identifying targets for potential drugs .

Results or Outcomes

CRISPR–Cas is also making it easier to create cellular and whole-animal model systems that precisely mimic diseases. This is enabling scientists to more accurately verify the safety and efficacy of drugs .

Big Data Analytics Systems

Application Summary

Big data analytics systems (BDAS) are modern software systems with descriptive, predictive, or prescriptive purposes developed by current organizations .

Methods of Application

BDAS are developed in a variety of domains of application such as marketing, healthcare, finance, manufacturing, logistics, education, and tourism, among others .

Results or Outcomes

The business competitive environment demands currently modern – i.e., lightweight or agile – BDAS development methodologies .

Additive Manufacturing

Application Summary

Additive manufacturing (AM) is attracting unparalleled attention across the globe .

Methods of Application

From initial obscurity, today there is practically no sphere of life untouched by this technology .

Results or Outcomes

The quantum of research in this field has witnessed overwhelming growth which in turn leads to impressive newer developments at almost regular intervals .

Safety And Hazards

Desmethyltrimipramine is harmful if swallowed and causes skin and eye irritation. It is suspected of damaging fertility or the unborn child and may cause respiratory irritation .

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEUKSCRQNPXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945611
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyltrimipramine

CAS RN

2293-21-2
Record name Desmethyltrimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLTRIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I453QU04O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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